molecular formula C10H18O B1588380 (-)-Pinan-3-ol CAS No. 25465-65-0

(-)-Pinan-3-ol

Cat. No. B1588380
CAS RN: 25465-65-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-UYXSQOIJSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is synthesized. It could involve a series of chemical reactions with detailed mechanisms .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could involve predicting the products of a reaction given the reactants .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, etc.) and chemical properties (such as reactivity, flammability, etc.) .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of β-amino alcohols : A series of new β-amino alcohols with a pinane structure, including derivatives of (-)-Pinan-3-ol, have been synthesized for use as organocatalysts in the aldol reaction (Frolova et al., 2017).

  • New ligands from enantiomerically pure 2-hydroxypinan-3-one : Research on (-)-2-hydroxypinan-3-one, closely related to (-)-Pinan-3-ol, led to the development of new unsymmetrical terpenoid salen-type ligands, highlighting its utility in ligand synthesis (Dvornikova et al., 2004).

  • Catalytic asymmetric transfer hydrogenation : PHOX ligands derived from pinane alcohols, including structures similar to (-)-Pinan-3-ol, were used to form ruthenium catalysts for asymmetric transfer hydrogenation, demonstrating the compound's role in catalysis (Kmieciak & Krzemiński, 2017).

Material Science and Nanotechnology

  • Sequence-Defined Macromolecules : Research involving dynamic sequence-defined oligomers, where pinane structures could potentially play a role, highlighted the use of such materials in encryption/decryption for anti-counterfeiting purposes (Holloway et al., 2020).

  • Isomerization Studies : Studies on the selectivity of pinane-2-ol isomerization, a compound structurally similar to (-)-Pinan-3-ol, provided insights into the production of linalool and other side products, relevant in material synthesis and chemical engineering (Semikolenov et al., 2002).

Biochemistry and Pharmacology

  • Antioxidant Activity : The antioxidant activity of compounds structurally related to (-)-Pinan-3-ol, such as pinobanksin, has been studied, suggesting potential relevance in pharmacological and nutritional applications (Zheng et al., 2018).

  • Chitosan-Based Biomedical Applications : Research on chitosan, a versatile biopolymer, indicates the potential for (-)-Pinan-3-ol derivatives in drug delivery systems and regenerative medicine, given its structural compatibility with biopolymers (Dash et al., 2011).

  • Monoterpenoid Glycosides Studies : The isolation of pinane-type monoterpenoid glycosides, similar in structure to (-)-Pinan-3-ol, from plants like Glechoma longituba, highlights the compound's potential in natural product chemistry and phytochemistry (Zhu et al., 2008).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it could pose .

Future Directions

This could involve potential applications of the compound or areas of research that could be explored .

properties

IUPAC Name

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pinan-3-ol

CAS RN

35998-01-7, 25465-65-0
Record name (1S,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25465-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Pinan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Neoisopinocampheol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-pinan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
C Nishino, H Takayanagi - Agricultural and Biological Chemistry, 1979 - Taylor & Francis
In each reaction product, an impurity or significant mixture [4 in 3 (2: 7) and myrtenol'" in 5 (I: 2)] was separated from the major product by silicic acid chromatography, The physical data …
Number of citations: 8 www.tandfonline.com
GV Kalechits, NG Kozlov, TK Vyalimyae - J. Org. Chem. USSR (Engl. Transl …, 1988 - osti.gov
… 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines were synthesized by the catalytic hydroamination of 1R,2R,3R-pinan-3-ol (isopinocampheol) with aliphatic nitriles. The …
Number of citations: 1 www.osti.gov
ET Griffiths, PC Harries, R Jeffcoat… - Journal of …, 1987 - Am Soc Microbiol
… of ,-pinene oxide and limonene oxide to serve as substrates (they presumably bind to the catalytic center since they do act as inhibitors), and inhibition of the enzyme by pinan-3-ol and …
Number of citations: 53 journals.asm.org
M Ćwiklińska, MP Krzemiński… - Tetrahedron …, 2015 - Elsevier
New spiroborate esters, derived from terpene amino alcohols, (S)-prolinol, and 2-aminoethanol, were employed as catalysts in the borane reduction of acetophenone and other aryl …
Number of citations: 12 www.sciencedirect.com
P Dhar, U Ayala, E Andarge, S Morisseau… - Journal of Essential …, 2004 - Taylor & Francis
… In the α-pinene series, comparison of the zones of inhibition for compounds α-pinan-3-ol [3] and α-pinan-2,3-diol [4] showed that they have similar antimicrobial activity for all …
Number of citations: 10 www.tandfonline.com
T Snyder-Leiby - J. Essent. Oil Res, 2004 - researchgate.net
… If the o-pinene series, comparison ofthe zones ofinhibition for compounds o-pinan-3-ol [3] and o-pinan-2,3-diol [4] showed that they have similar antimicrobial activity for all …
Number of citations: 0 www.researchgate.net
ET Griffiths, SM Bociek, PC Harries… - Journal of …, 1987 - Am Soc Microbiol
… -pinan-2-ol, and (1S)-(-)verbenone were generous gifts from Unilever Research, Bedford, UK (+)-Pinan-3-one (isopinocamphone) was synthesized by direct oxidation of (+)-pinan-3-ol (…
Number of citations: 69 journals.asm.org
E Dansted - 1968 - ir.canterbury.ac.nz
The stereochemistry of a number of (2,3)-, (2,10)- and (2,3,10)- substituted pinanes has been established. Hydroxylation of α-pinene with permanganate gave 10β-pinane-2,3α-diol, …
Number of citations: 0 ir.canterbury.ac.nz
II Il'ina, IL Simakova, VA Semikolenov - Kinetics and catalysis, 2001 - Springer
The liquid-phase oxidation of pinane to pinane hydroperoxide (PHP) by dioxygen is studied at 353–373 K and under dioxygen pressures ranging from 2 to 4 atm. The rate of pinane …
Number of citations: 4 link.springer.com
J Kvíčala, O Baszczyňski, A Krupkova… - Collection of …, 2006 - cccc.uochb.cas.cz
… Separation of diols 4 from pinan-3-ol was tedious, required repeated column chromatography and furnished finally 242 mg (18.2%) of meso-diol 4a and 73 mg (5.5%) of rac-diol 4b. Diol …
Number of citations: 2 cccc.uochb.cas.cz

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